molecular formula C14H15N5O4S B11501759 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11501759
M. Wt: 349.37 g/mol
InChI Key: FLLNCPBXBQMJKT-UHFFFAOYSA-N
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Description

2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a combination of pyrazole, benzothiophene, and carboxamide functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-nitro-1H-pyrazole derivative, which is then reacted with acetamido and benzothiophene intermediates under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and various solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce different functional groups onto the benzothiophene ring .

Scientific Research Applications

2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H15N5O4S/c15-13(21)12-9-3-1-2-4-10(9)24-14(12)17-11(20)7-18-6-8(5-16-18)19(22)23/h5-6H,1-4,7H2,(H2,15,21)(H,17,20)

InChI Key

FLLNCPBXBQMJKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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